REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][c:9]1[O:10][CH3:11].[CH3:12][C:13]#[N:14]>>[Br:1][c:2]1[cH:3][c:4]([CH:5]([OH:6])[CH2:12][C:13]#[N:14])[cH:7][cH:8][c:9]1[O:10][CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=O)cc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(O)CC#N)cc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |